molecular formula C13H12BrNO2S B267703 3-bromo-N-(3-methylphenyl)benzenesulfonamide

3-bromo-N-(3-methylphenyl)benzenesulfonamide

Cat. No. B267703
M. Wt: 326.21 g/mol
InChI Key: ARUOMJMZFAERKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(3-methylphenyl)benzenesulfonamide, also known as Bromo-3M, is a sulfonamide compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism of Action

3-bromo-N-(3-methylphenyl)benzenesulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the production of bicarbonate ions, which in turn leads to a decrease in the pH of the surrounding tissue. This decrease in pH can have an effect on the growth and survival of cancer cells, which are known to thrive in an acidic environment. 3-bromo-N-(3-methylphenyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro, further supporting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
3-bromo-N-(3-methylphenyl)benzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase enzymes, 3-bromo-N-(3-methylphenyl)benzenesulfonamide has been found to inhibit the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 3-bromo-N-(3-methylphenyl)benzenesulfonamide has been shown to have a cytotoxic effect on cancer cells, while having little effect on normal cells. This selectivity makes it an attractive candidate for further study as a therapeutic agent.

Advantages and Limitations for Lab Experiments

3-bromo-N-(3-methylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its potency as an inhibitor of carbonic anhydrase enzymes makes it a useful tool for studying the role of these enzymes in various biological processes. However, there are also limitations to the use of 3-bromo-N-(3-methylphenyl)benzenesulfonamide in lab experiments. Its selectivity for cancer cells may limit its usefulness in studying the role of carbonic anhydrase enzymes in normal cells. Additionally, its potential as a therapeutic agent may make it difficult to study its effects in vivo, as the drug may have unintended effects on the body.

Future Directions

There are several potential future directions for the study of 3-bromo-N-(3-methylphenyl)benzenesulfonamide. One area of research could focus on the development of derivatives of 3-bromo-N-(3-methylphenyl)benzenesulfonamide that are even more potent inhibitors of carbonic anhydrase enzymes. Another area of research could focus on the use of 3-bromo-N-(3-methylphenyl)benzenesulfonamide in combination with other drugs to enhance its effectiveness as a therapeutic agent. Additionally, further studies could be conducted to investigate the potential use of 3-bromo-N-(3-methylphenyl)benzenesulfonamide in the treatment of other diseases beyond cancer, such as epilepsy and glaucoma. Overall, the potential of 3-bromo-N-(3-methylphenyl)benzenesulfonamide as a pharmaceutical agent makes it an attractive candidate for further study and development.

Synthesis Methods

3-bromo-N-(3-methylphenyl)benzenesulfonamide can be synthesized through a variety of methods, including the reaction of 3-methylbenzenesulfonyl chloride with 3-bromoaniline in the presence of a base such as triethylamine. This reaction results in the formation of 3-bromo-N-(3-methylphenyl)benzenesulfonamide as a white solid with a melting point of around 180°C. Other methods of synthesis include the reaction of 3-methylbenzenesulfonyl chloride with 3-bromoaniline in the presence of a palladium catalyst, or the reaction of 3-methylbenzenesulfonyl chloride with 3-bromoaniline in the presence of a copper catalyst.

Scientific Research Applications

3-bromo-N-(3-methylphenyl)benzenesulfonamide has been studied for its potential as a pharmaceutical agent, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a role in the regulation of acid-base balance in the body, and inhibitors of these enzymes have been used in the treatment of conditions such as glaucoma, epilepsy, and cancer. 3-bromo-N-(3-methylphenyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase enzymes, particularly carbonic anhydrase II and IX. This has led to further studies on the potential use of 3-bromo-N-(3-methylphenyl)benzenesulfonamide as a therapeutic agent for the treatment of cancer and other diseases.

properties

Product Name

3-bromo-N-(3-methylphenyl)benzenesulfonamide

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

3-bromo-N-(3-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12BrNO2S/c1-10-4-2-6-12(8-10)15-18(16,17)13-7-3-5-11(14)9-13/h2-9,15H,1H3

InChI Key

ARUOMJMZFAERKI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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